molecular formula C13H18FN3O B4280736 N-(3-FLUOROPHENYL)-N'-(1-METHYL-4-PIPERIDYL)UREA

N-(3-FLUOROPHENYL)-N'-(1-METHYL-4-PIPERIDYL)UREA

Cat. No.: B4280736
M. Wt: 251.30 g/mol
InChI Key: MSVMYMIQGVRAEV-UHFFFAOYSA-N
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Description

“N-(3-fluorophenyl)-N’-(1-methyl-4-piperidinyl)urea” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The presence of a fluorophenyl group and a piperidinyl moiety suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-fluorophenyl)-N’-(1-methyl-4-piperidinyl)urea” typically involves the reaction of 3-fluoroaniline with 1-methyl-4-piperidone, followed by the introduction of a urea moiety. The reaction conditions may include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a base or acid, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions may target the fluorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound may participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions could produce a variety of substituted phenyl derivatives.

Scientific Research Applications

“N-(3-fluorophenyl)-N’-(1-methyl-4-piperidinyl)urea” may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(3-fluorophenyl)-N’-(1-methyl-4-piperidinyl)urea” would depend on its specific interactions with molecular targets. It may bind to receptors or enzymes, modulating their activity. The fluorophenyl group could enhance binding affinity, while the piperidinyl moiety may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-(1-methyl-4-piperidinyl)urea
  • N-(3-bromophenyl)-N’-(1-methyl-4-piperidinyl)urea
  • N-(3-methylphenyl)-N’-(1-methyl-4-piperidinyl)urea

Uniqueness

The presence of the fluorine atom in “N-(3-fluorophenyl)-N’-(1-methyl-4-piperidinyl)urea” may confer unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its chloro, bromo, or methyl analogs.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(1-methylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O/c1-17-7-5-11(6-8-17)15-13(18)16-12-4-2-3-10(14)9-12/h2-4,9,11H,5-8H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVMYMIQGVRAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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